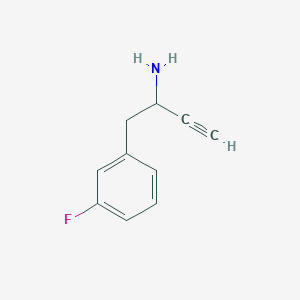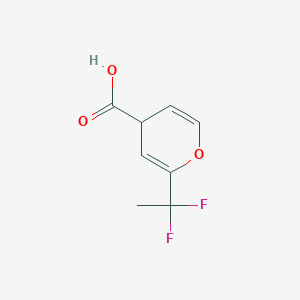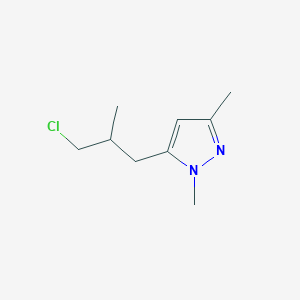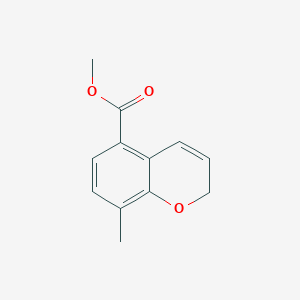![molecular formula C10H9ClN2S B13217270 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with a thiazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, may be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaH) in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Coupling: Formation of biaryl derivatives.
Applications De Recherche Scientifique
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it can inhibit microbial growth by interfering with essential enzymes in the pathogen . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethylpyridine: A precursor in the synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as 2-chloropyridine and 2-bromopyridine are structurally similar and used in similar synthetic applications.
Uniqueness
This compound is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and the potential for multiple applications in various fields .
Propriétés
Formule moléculaire |
C10H9ClN2S |
|---|---|
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(pyridin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)5-8-3-1-2-4-12-8/h1-4,7H,5-6H2 |
Clé InChI |
MFPXVNFEFOPNCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC2=NC(=CS2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


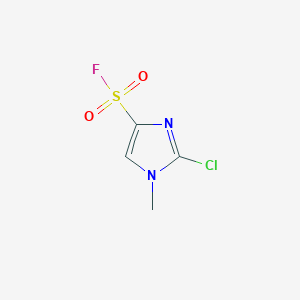
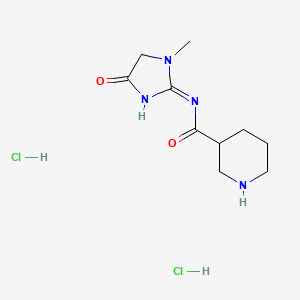
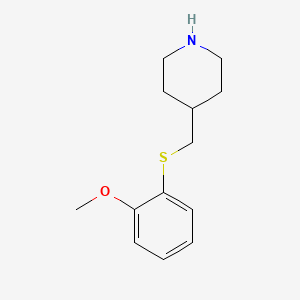
![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
amine](/img/structure/B13217241.png)
![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

